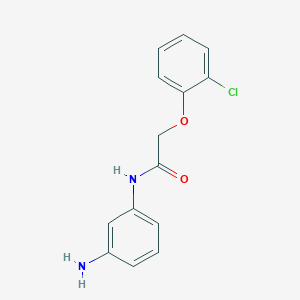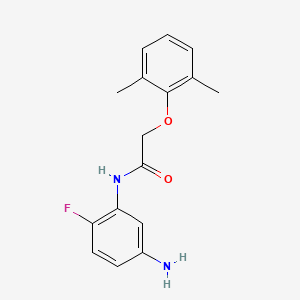![molecular formula C15H16N2 B1317931 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline CAS No. 861038-20-2](/img/structure/B1317931.png)
4-[3,4-Dihydro-1(2H)-quinolinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” is a chemical compound with the molecular formula C15H16N2 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of compounds similar to “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” has been reported in the literature. For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a cyclization reaction of 2-aminobenzylamines with α-oxoketene dithioacetals .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” can be inferred from its molecular formula C15H16N2 . Detailed properties such as melting point, boiling point, and density would require experimental determination .Applications De Recherche Scientifique
Synthesis of Potential Rho-Kinase Inhibitors
A study by Letellier et al. (2008) discussed the synthesis of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, derived from the reaction of 3,3-dimethylacryloyl chloride with aniline. This research aimed at investigating the potential of these compounds as Rho-kinase inhibitors, which are important in arterial hypertension management (Letellier et al., 2008).
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones
Research by Sekar and Prasad (1999) explored the synthesis of various quinolinone derivatives through the reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines. This work contributes to the field of natural product synthesis, particularly focusing on derivatives with potential pharmacological applications (Sekar & Prasad, 1999).
Synthesis of 6-Amino-3,4-dihydro-2(1H)-quinolinone
Wu Chun (2004) synthesized Amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride. This synthesis involved condensation and cyclization, yielding a compound with potential relevance in various chemical and pharmacological applications (Wu Chun, 2004).
Development of Polyamides with Quinolinyl Aniline Pendant Group
A study by Ghaemy and Bazzar (2010) focused on synthesizing a novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group. This research is significant for the development of soluble and thermally stable polyamides with potential applications in material science (Ghaemy & Bazzar, 2010).
Synthesis and Applications in Antimalarial Research
Gupta and Prabhakar (2006) analyzed antimalarial agents, focusing on the structure-activity relations of 7-chloro-4-(3',5'-disubstituted anilino)quinolines. This study contributes to the understanding of molecular structures in antimalarial drugs, highlighting the importance of electron-rich centers for enhanced activity (Gupta & Prabhakar, 2006).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYBMPFGRJVRBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-1(2H)-quinolinyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

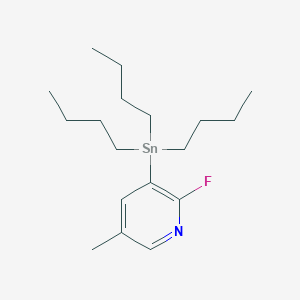
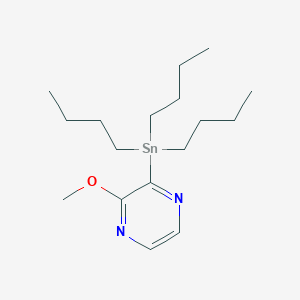
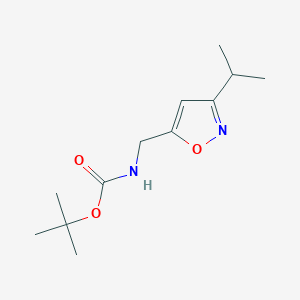
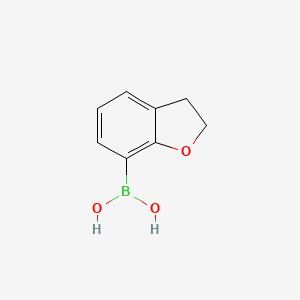
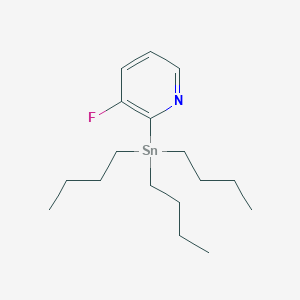

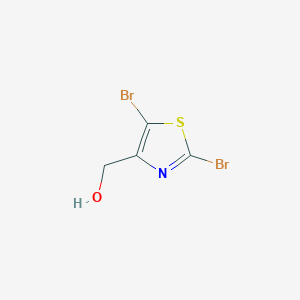
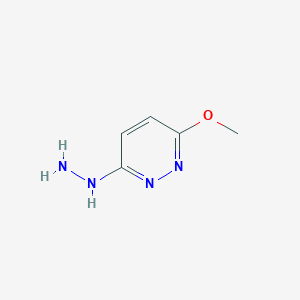

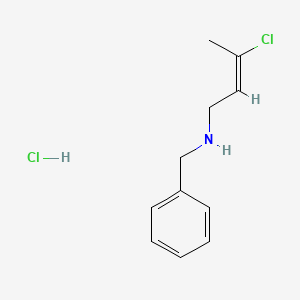
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

